molecular formula C15H16N2O3 B14636580 1-[(1H-Indol-3-yl)acetyl]-L-proline CAS No. 57105-41-6

1-[(1H-Indol-3-yl)acetyl]-L-proline

Cat. No.: B14636580
CAS No.: 57105-41-6
M. Wt: 272.30 g/mol
InChI Key: STGVBTJKCSSKNP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1H-Indol-3-yl)acetyl]-L-proline is a hybrid molecule combining an indole scaffold with an acetylated L-proline moiety. Indole derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . L-Proline, a non-essential amino acid, is frequently employed as a catalyst in green synthesis due to its chiral properties and low toxicity .

Properties

CAS No.

57105-41-6

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(2S)-1-[2-(1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c18-14(17-7-3-6-13(17)15(19)20)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,16H,3,6-8H2,(H,19,20)/t13-/m0/s1

InChI Key

STGVBTJKCSSKNP-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-Indol-3-yl)acetyl]-L-proline typically involves the reaction of indole derivatives with proline. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Another method involves the acetylation of indole-3-yl derivatives using acetyl chloride .

Industrial Production Methods

Industrial production of 1-[(1H-Indol-3-yl)acetyl]-L-proline may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-[(1H-Indol-3-yl)acetyl]-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-[(1H-Indol-3-yl)acetyl]-L-proline has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]-L-proline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with protein kinases, influencing cell signaling and proliferation .

Comparison with Similar Compounds

Indole Derivatives with Amino Acid Conjugates

Example Compounds :

  • 1-(1H-Indol-3-yl)-propane-1,2,3-triol (): Exhibits antiproliferative activity against cancer cells (IC50 = 0.97 μg/mL for MCF-7 cells). The triol moiety increases hydrophilicity compared to the acetyl-proline group in the target compound.
  • N-Acetyl-L-proline (): A simpler derivative (C7H10NO3, CAS 68-95-1) lacking the indole group. Used in peptide synthesis and enzyme studies, highlighting the role of acetylation in stabilizing the proline structure.

Key Differences :

  • The indole moiety in 1-[(1H-Indol-3-yl)acetyl]-L-proline likely enhances interactions with hydrophobic biological targets (e.g., enzymes or receptors), whereas N-acetyl-L-proline is more suited for chiral catalysis or as a metabolic intermediate .

Indole-Acetyl Derivatives Without Proline

Example Compounds :

  • 2-Chloro-1-(1H-indol-3-yl)ethan-1-one (): A precursor for antifungal agents. The chloro group increases electrophilicity, enabling nucleophilic substitutions absent in the target compound.
  • 1-Acetyl-1H-indol-3-yl acetates (): Synthesized via chloroacetyl removal, these derivatives show aldose reductase inhibitory activity (100 mM concentration). The absence of proline limits their chiral influence.

Key Differences :

Proline Derivatives Without Indole

Example Compounds :

  • 1-(1-Oxohexadecyl)-L-proline (): A fatty acid-conjugated proline derivative (C21H39NO3) used in biochemical assays. The long alkyl chain enhances membrane permeability, contrasting with the indole group’s aromaticity.
  • Lisinopril-related proline derivatives (): Pharmaceutical agents like Lisinopril (C21H31N3O5) utilize proline for angiotensin-converting enzyme (ACE) inhibition. The absence of indole here underscores its role in cardiovascular rather than antimicrobial applications.

Key Differences :

  • The indole-acetyl group in 1-[(1H-Indol-3-yl)acetyl]-L-proline may confer dual functionality: indole for target binding and proline for metabolic stability .

Other Bioactive Indole Derivatives

Example Compounds :

  • 1-(1H-Indol-3-yloxy)propan-2-ol (): An ether-linked indole derivative with a proposed 1,2-propanediol alkaloid structure. Its isomerization challenges highlight the synthetic complexity of indole derivatives compared to acetyl-proline hybrids.
  • The primary amine group contrasts with the acetyl-proline’s carboxylate, altering bioavailability.

Key Differences :

  • The acetyl-proline group in the target compound may reduce metabolic degradation compared to amine or hydroxyl-containing indole derivatives .

Comparative Data Table

Compound Name Structure Highlights Biological Activity Synthesis Method Reference
1-[(1H-Indol-3-yl)acetyl]-L-proline Indole + acetyl-L-proline Not explicitly reported Likely via L-proline catalysis
1-(1H-Indol-3-yl)-propane-1,2,3-triol Indole + triol Antiproliferative (IC50 = 0.97 μg/mL) Microbial isolation
N-Acetyl-L-proline Acetylated proline Enzyme studies, peptide synthesis Direct acetylation
2-Chloro-1-(1H-indol-3-yl)ethan-1-one Indole + chloroacetyl Antifungal precursor Microwave-assisted synthesis
1-(1-Oxohexadecyl)-L-proline Proline + hexadecanoyl Membrane permeability studies Fatty acid conjugation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.